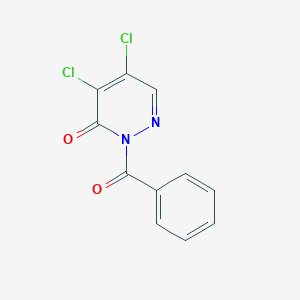
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is synthesized through a series of chemical reactions and has been shown to have a variety of biochemical and physiological effects. In
作用机制
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is metabolized in the brain to form the toxic metabolite MPP+. MPP+ selectively destroys dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has a variety of biochemical and physiological effects. As mentioned above, 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone selectively destroys dopaminergic neurons in the substantia nigra. This has been shown to lead to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has also been shown to cause oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone in lab experiments is that it allows researchers to study Parkinson's disease in animal models. This can help researchers develop potential treatments for the disease. However, there are also limitations to using 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone in lab experiments. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is a toxic compound that can be dangerous if not handled properly. Additionally, the animal models used to study Parkinson's disease may not fully replicate the disease in humans.
未来方向
There are several future directions for research involving 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. One area of research is developing new treatments for Parkinson's disease. Researchers are currently exploring potential therapies that could protect dopaminergic neurons from the toxic effects of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. Another area of research is developing new animal models for Parkinson's disease. Researchers are working to create animal models that more closely resemble the disease in humans, which could lead to more effective treatments. Finally, researchers are also exploring the role of oxidative stress and inflammation in Parkinson's disease, which could lead to new therapeutic targets.
合成方法
The synthesis of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone involves a series of chemical reactions. The starting material is 4-methoxybenzaldehyde, which is reacted with 2-(4-morpholinyl)ethylamine to form the intermediate compound 4-methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone. This intermediate is then purified through a series of chromatographic techniques to yield the final product, 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone.
科学研究应用
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has been extensively studied for its scientific research applications. One of the most well-known applications of 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone is its use in Parkinson's disease research. 4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms that closely resemble Parkinson's disease in humans. This has allowed researchers to study the disease in animal models and develop potential treatments.
属性
CAS 编号 |
134327-81-4 |
|---|---|
产品名称 |
4-Methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone |
分子式 |
C27H28N2O3S |
分子量 |
384.5 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-[5-methyl-6-(2-morpholin-4-ylethyl)thieno[2,3-b]pyrrol-4-yl]methanone |
InChI |
InChI=1S/C21H24N2O3S/c1-15-19(20(24)16-3-5-17(25-2)6-4-16)18-7-14-27-21(18)23(15)9-8-22-10-12-26-13-11-22/h3-7,14H,8-13H2,1-2H3 |
InChI 键 |
MAUXBXSYWGKIFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)SC=C2)C(=O)C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)SC=C2)C(=O)C4=CC=C(C=C4)OC |
同义词 |
4-methoxyphenyl-(5-methyl-6-(2-(4-morpholinyl)ethyl)-6H-thieno(2,3-b)pyrrol-4-yl)phenylmethanone 4-MMMTPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



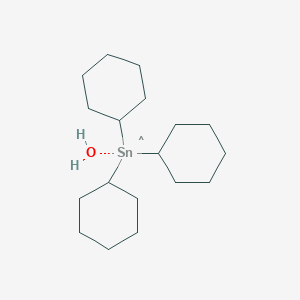
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)

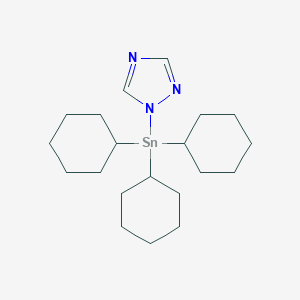
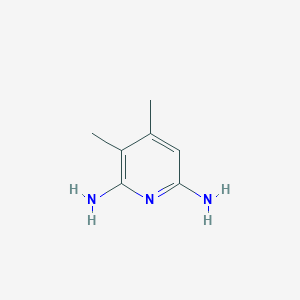
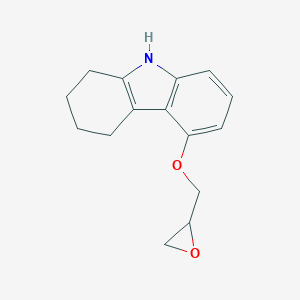
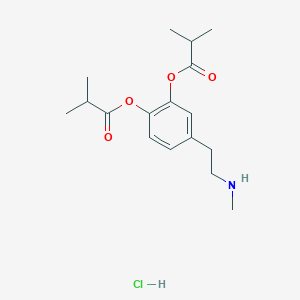



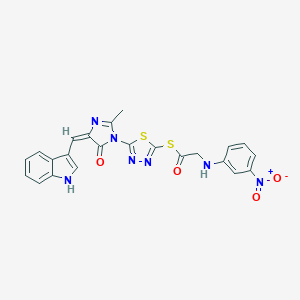

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
